

what is the molecular structure of 2-(4-Aminophenyl)sulfonylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Aminophenyl)sulfonylaniline

Cat. No.: B194097

[Get Quote](#)

An In-Depth Technical Guide to 2-(4-Aminophenyl)sulfonylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **2-(4-Aminophenyl)sulfonylaniline**. Also known as 2,4'-diaminodiphenyl sulfone or Dapsone Impurity 5, this compound is a significant molecule in pharmaceutical analysis and synthetic chemistry. This document consolidates available data on its spectroscopic properties, offers a detailed experimental protocol for its synthesis, and presents its fundamental physicochemical characteristics.

Introduction

2-(4-Aminophenyl)sulfonylaniline is an aromatic sulfone derivative characterized by two aminophenyl groups linked by a sulfonyl moiety at positions 2 and 4' respectively. Its asymmetric structure distinguishes it from its well-known isomer, the antibacterial drug dapsone (4,4'-diaminodiphenyl sulfone). The presence of the sulfonylaniline core makes it a subject of interest for its potential biological activities and as a versatile intermediate in organic synthesis. [1] The sulfonyl group, being a strong electron-withdrawing group, significantly influences the electronic environment of the aromatic rings, while the amino groups provide sites for further

functionalization.[1] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.

Molecular Structure and Properties

The molecular structure of **2-(4-Aminophenyl)sulfonylaniline** is fundamental to its chemical behavior. The molecule consists of two aniline rings connected by a sulfonyl bridge. This arrangement results in a twisted conformation that minimizes steric hindrance, with the dihedral angle between the two aromatic rings typically observed to be in the range of 75-80 degrees in related sulfonamide structures.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-(4-Aminophenyl)sulfonylaniline** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂ S	[2]
Molecular Weight	248.30 g/mol	[2]
CAS Number	27147-69-9	[2]
IUPAC Name	2-(4-aminophenyl)sulfonylaniline	[2]
Synonyms	2,4'-Diaminodiphenyl sulfone, Dapsone Impurity 5, o,p'-Sulfonyldianiline	[2]
Appearance	White to off-white crystalline powder (typical)	
Solubility	Sparingly soluble in water, soluble in organic solvents	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-(4-Aminophenyl)sulfonylaniline**.

The ^1H NMR spectrum of **2-(4-Aminophenyl)sulfonylaniline** in a suitable deuterated solvent is expected to exhibit complex splitting patterns in the aromatic region due to the asymmetric substitution of the two phenyl rings. The protons on the 2-substituted ring are in a different chemical environment compared to those on the 4-substituted ring. The amino protons typically appear as broad signals.^[1]

Chemical Shift (ppm)	Multiplicity	Assignment
6.5 - 7.6	Multiplet	Aromatic protons (8H)
5.0 - 6.5	Broad Singlet	Amino protons (4H)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment	Intensity	Reference
3300 - 3500	N-H stretching vibrations of amino groups	Strong	^[1]
1300 - 1350	Asymmetric SO ₂ stretching	Strong	^[1]
1150 - 1200	Symmetric SO ₂ stretching	Strong	^[1]

Synthesis of 2-(4-Aminophenyl)sulfonylaniline

The synthesis of **2-(4-Aminophenyl)sulfonylaniline** can be achieved through a multi-step process, often involving the coupling of a nitro-substituted precursor followed by reduction of

the nitro groups. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 4-nitro-2'-(acetylamino)diphenyl sulfone

This procedure outlines a key step in an indirect synthetic route.

Materials:

- 2-Acetamidobenzenesulfonyl chloride
- Nitrobenzene
- Anhydrous Aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO_3), saturated solution
- Magnesium sulfate (MgSO_4), anhydrous
- Ethanol

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-acetamidobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add anhydrous aluminum chloride (1.2 equivalents) to the solution while maintaining the temperature at 0 °C.
- To this mixture, add nitrobenzene (1.1 equivalents) dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol to yield 4-nitro-2'-(acetylamino)diphenyl sulfone.

Subsequent Reduction and Hydrolysis

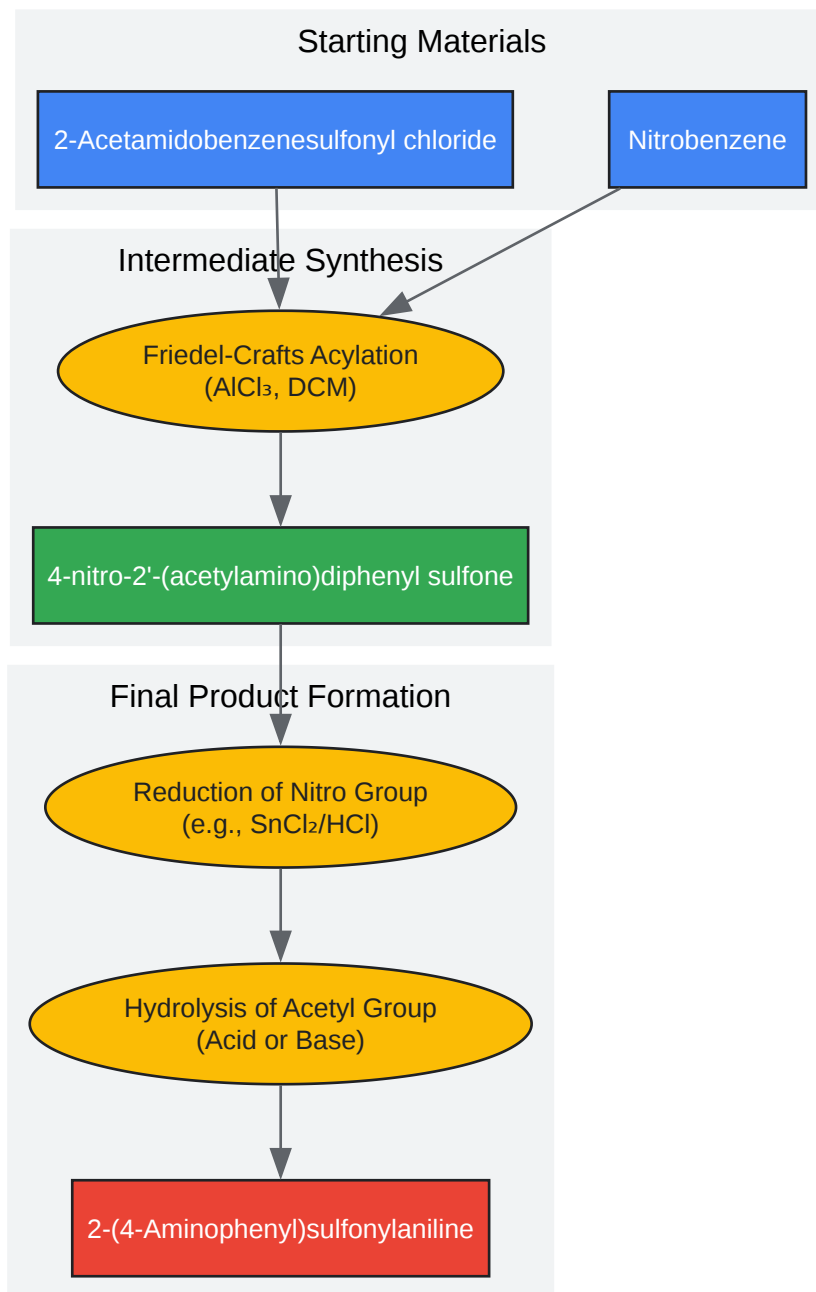
The resulting intermediate, 4-nitro-2'-(acetylamino)diphenyl sulfone, can then be converted to **2-(4-Aminophenyl)sulfonylaniline** through a two-step process:

- **Reduction of the Nitro Group:** The nitro group is reduced to an amino group, commonly using a reducing agent such as tin(II) chloride (SnCl_2) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.
- **Hydrolysis of the Acetyl Group:** The acetyl protecting group on the other amino function is removed by acid or base-catalyzed hydrolysis to yield the final product.

Visualization of Synthetic Workflow

The logical flow of the synthesis of **2-(4-Aminophenyl)sulfonylaniline** can be visualized as a workflow diagram.

Synthesis Workflow for 2-(4-Aminophenyl)sulfonylaniline

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthetic pathway to **2-(4-Aminophenyl)sulfonylaniline**.

Biological Significance and Applications

While **2-(4-Aminophenyl)sulfonylaniline** is primarily recognized as an impurity in the production of the antibacterial drug dapsone, the broader class of aromatic aminosulfones exhibits a wide range of biological activities.[1][3] The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial drugs.[1] These compounds often exert their therapeutic effects by inhibiting essential metabolic pathways in microorganisms, such as the folic acid synthesis pathway.[3]

The potential for **2-(4-Aminophenyl)sulfonylaniline** to possess its own biological activity warrants further investigation. Its structural similarity to dapsone suggests it could interact with similar biological targets, although potentially with different efficacy and selectivity. As a versatile chemical intermediate, it can also serve as a starting material for the synthesis of novel bioactive molecules and functional materials.[1]

Conclusion

This technical guide has provided a detailed overview of **2-(4-Aminophenyl)sulfonylaniline**, encompassing its molecular structure, physicochemical properties, and a representative synthetic protocol. The provided spectroscopic data serves as a valuable reference for its characterization. While primarily known as a pharmaceutical impurity, its structural features suggest potential for further exploration in medicinal chemistry and materials science. This guide aims to be a valuable resource for researchers and professionals working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Aminophenyl)sulfonylaniline | 27147-69-9 | Benchchem [benchchem.com]
- 2. 2-(4-Aminophenyl)sulfonylaniline | C₁₂H₁₂N₂O₂S | CID 458049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]
- To cite this document: BenchChem. [what is the molecular structure of 2-(4-Aminophenyl)sulfonylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b194097#what-is-the-molecular-structure-of-2-4-aminophenyl-sulfonylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com